molecular formula C5H6ClN3S B2430398 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride CAS No. 280781-74-0

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride

Cat. No.: B2430398
CAS No.: 280781-74-0
M. Wt: 175.63
InChI Key: GADKCBBWERTBNI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride is a heterocyclic compound that contains both a thiazole ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride typically involves the reaction of thiazole derivatives with aminomethylating agents. One common method is the Mannich reaction, where a thiazole derivative reacts with formaldehyde and a primary or secondary amine under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride is unique due to its combination of a thiazole ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new drugs and materials with tailored properties.

Properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S.ClH/c6-1-4-3-9-5(2-7)8-4;/h3H,2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADKCBBWERTBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Boc-2-aminomethylthiazole-4-carboxamide (75.0 g, 0.29 mol) was suspended in 524 ml of methylene chloride and, at from −5 to 0° C., admixed with triethylamine (78.9 g, 0.78 mol) and 79.5 g (0.38 mol) of trifluoroacetic anhydride. The mixture was stirred for another 1 h and then allowed to warm to 20-25° C., 1190 ml of water were added and the phases were separated. 160 ml of 5-6 N isopropanolic hydrochloric acid were added to the organic phase, the mixture was heated to the boil for 3 h, stirred at 20-25° C. overnight and cooled to from −5 to 0° C. for 2.5 h, and the solid was filtered off, washed with methylene chloride and dried. This gave 48.1 g of 2-aminomethyl-4-cyanothiazole of an HPLC purity of 99.4 area %, which corresponds to a yield over these two steps of 94.3%.
Name
Boc-2-aminomethylthiazole-4-carboxamide
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
78.9 g
Type
reactant
Reaction Step Two
Quantity
79.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1190 mL
Type
reactant
Reaction Step Four
Quantity
524 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

75.0 g (0.29 mol) of BOC-protected thiazolecarboxamide (VI) were suspended in 524 ml of dichloromethane and, at from −5° to 0° C., admixed with 78.9 g (0.78 mol) of triethylamine and 79.5 g (0.38 mol) of trifluoroacetic anhydride. The mixture was stirred for one hour and allowed to warm to 20-25° C., 1190 ml of water were added and the phases were separated. 160 ml of 5-6 N isopropanolic HCl were added to the organic phase, the mixture was heated to the boil for 3 h, stirred at 20-25° C. overnight and cooled to from −5 to 0° C. for 2.5 h, and the solid was filtered off. It was washed with dichloromethane and dried. This gave 48.1 g of 2-aminomethyl-4-cyanothiazole of a purity by HPLC of 99.4 area %, which corresponds to a yield of 94.3% for these two steps.
Name
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
78.9 g
Type
reactant
Reaction Step Two
Quantity
79.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1190 mL
Type
reactant
Reaction Step Four
Quantity
524 mL
Type
reactant
Reaction Step Five

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